molecular formula C10H12O2 B8808971 1-(3-Methylphenoxy)-2-propanone CAS No. 6437-48-5

1-(3-Methylphenoxy)-2-propanone

Cat. No.: B8808971
CAS No.: 6437-48-5
M. Wt: 164.20 g/mol
InChI Key: CMZUPPWOTAZLEZ-UHFFFAOYSA-N
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Description

1-(3-Methylphenoxy)-2-propanone (CAS 6437-48-5) is an organic compound with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.2 g/mol. It is structurally characterized by a propan-2-one backbone substituted with a 3-methylphenoxy group at the 1-position. Synonyms include m-tolyloxy-acetone and m-kresoxyaceton .

Properties

CAS No.

6437-48-5

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-(3-methylphenoxy)propan-2-one

InChI

InChI=1S/C10H12O2/c1-8-4-3-5-10(6-8)12-7-9(2)11/h3-6H,7H2,1-2H3

InChI Key

CMZUPPWOTAZLEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 2-propanone core but differ in substituents, leading to distinct physicochemical properties and applications:

1-(4-Methoxyphenyl)-2-propanone (Anisyl Methyl Ketone)

  • Structure : 4-methoxyphenyl substituent.
  • Molecular Formula : C₁₀H₁₂O₂; MW : 164.2 g/mol; CAS : 122-84-7.
  • Properties : Exhibits a refractive index (nD20) of 1.247 and molar absorptivity (ε220) of 5.81 × 10⁻⁵ L·mol⁻¹·cm⁻¹ .
  • Applications : Used in fragrance synthesis and as a reference standard in gas chromatography-mass spectrometry (GC-MS) .

1-(3-Methoxyphenyl)-2-propanone

  • Structure : 3-methoxyphenyl substituent.
  • Molecular Formula : C₁₀H₁₂O₂; MW : 164.2 g/mol; CAS : 3027-13-2.
  • Properties : Density of 1.911 g/mL at 25°C .
  • Applications : Intermediate in pharmaceutical synthesis (e.g., precursors for antibiotics or psychoactive substances) .
  • Key Difference : The meta-methoxy substitution may influence steric hindrance and solubility compared to the para-substituted analogs .

3,4-Methylenedioxyphenyl-2-propanone (MDP-2-P)

  • Structure : 3,4-methylenedioxyphenyl substituent.
  • Molecular Formula: C₁₀H₁₀O₃; MW: 178.19 g/mol; CAS: Not specified.
  • Applications : Key precursor in the illicit synthesis of MDMA (3,4-methylenedioxymethamphetamine) .
  • Key Difference : The methylenedioxy ring increases lipophilicity and metabolic stability, making it critical in clandestine drug manufacturing .

1-[3-(Trifluoromethyl)phenyl]-2-propanone

  • Structure : 3-(trifluoromethyl)phenyl substituent.
  • Molecular Formula : C₁₀H₉F₃O; MW : 202.18 g/mol; CAS : 21906-39-6.
  • Applications : Utilized in agrochemical and pharmaceutical research due to the electron-withdrawing trifluoromethyl group, which enhances resistance to metabolic degradation .
  • Key Difference : The CF₃ group significantly increases electronegativity and thermal stability compared to methyl or methoxy substituents .

2-(Methylamino)-1-(3-methylphenyl)-1-propanone (3-MMC)

  • Structure: 3-methylphenyl substituent with a methylamino side chain.
  • Molecular Formula: C₁₁H₁₅NO; MW: 177.24 g/mol; CAS: 1246816-62-5.
  • Applications: A synthetic cathinone with stimulant effects; regulated under drug control laws .
  • Key Difference: The addition of a methylamino group transforms the compound into a psychoactive substance, unlike non-aminated 2-propanones used in industrial contexts .

1-(2-Furanyl)-2-propanone

  • Structure : 2-furanyl substituent.
  • Molecular Formula: C₇H₈O₂; MW: 124.14 g/mol; CAS: Not specified.
  • Applications: Found in food flavoring agents (e.g., radish, spicy notes) and as a metabolite in microbial cultures .
  • Key Difference : The heteroaromatic furan ring introduces conjugation effects, affecting UV absorption and volatility .

Structural and Functional Analysis

Table 1: Comparative Data for Selected 2-Propanone Derivatives

Compound Name Substituent Molecular Formula MW (g/mol) CAS Number Key Applications
1-(3-Methylphenoxy)-2-propanone 3-methylphenoxy C₁₀H₁₂O₂ 164.2 6437-48-5 Industrial research
1-(4-Methoxyphenyl)-2-propanone 4-methoxyphenyl C₁₀H₁₂O₂ 164.2 122-84-9 Fragrance synthesis
3,4-MDP-2-P 3,4-methylenedioxyphenyl C₁₀H₁₀O₃ 178.19 - MDMA precursor
1-[3-(Trifluoromethyl)phenyl]-2-propanone 3-CF₃-phenyl C₁₀H₉F₃O 202.18 21906-39-8 Agrochemical research
3-MMC 3-methylphenyl + NHCH₃ C₁₁H₁₅NO 177.24 1246816-62-5 Psychoactive drug

Key Trends:

  • Electron-Donating Groups (e.g., methoxy) : Increase solubility in polar solvents and alter UV spectral properties .
  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance thermal stability and resistance to oxidation .
  • Amino Substituents (e.g., 3-MMC): Introduce psychoactivity via interactions with neurotransmitter transporters .
  • Heteroaromatic Rings (e.g., furan) : Modify volatility and flavor profiles in food chemistry .

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